Lipophilicity Advantage: LogP 3.72 for 3-(3,4-Dimethoxyphenyl)quinolizidine vs. LogP 2.5 for 3-Methylquinolizidine
The calculated octanol–water partition coefficient (LogP) of 3-(3,4-dimethoxyphenyl)quinolizidine is 3.72, more than 1.2 log units higher than that of 3-methylquinolizidine (XlogP = 2.5) . This increase reflects the contribution of the 3,4-dimethoxyphenyl ring, which adds both aromatic carbon atoms and two methoxy oxygen atoms that act as weak hydrogen-bond acceptors. The magnitude of the difference (±1.2 log units) corresponds to an ~16‑fold higher octanol‑water partition coefficient, a property that is directly relevant to passive membrane permeability and blood‑brain barrier distribution.
| Evidence Dimension | Calculated octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.72 (calculated, Chemsrc) |
| Comparator Or Baseline | 3-Methylquinolizidine: XlogP = 2.5 (calculated, Chem960) |
| Quantified Difference | ΔLogP = +1.22 (target compound is ~16‑fold more lipophilic) |
| Conditions | In silico calculation using the XlogP algorithm; values are theoretical and not experimentally determined. |
Why This Matters
For any assay that depends on membrane passage—including cellular uptake, blood‑brain barrier penetration, or intracellular target engagement—the ~16‑fold difference in lipophilicity makes 3-(3,4-dimethoxyphenyl)quinolizidine functionally non‑interchangeable with a simple alkyl‑quinolizidine analog; researchers must procure the exact compound to ensure consistent pharmacokinetic behavior.
